[(4-bromothiophen-3-yl)methoxy](tert-butyl)dimethylsilane
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Overview
Description
(4-bromothiophen-3-yl)methoxydimethylsilane is a chemical compound with the molecular formula C11H19BrOSSi and a molecular weight of 307.33 g/mol . This compound is characterized by the presence of a bromothiophene moiety attached to a methoxy group, which is further connected to a tert-butyl-dimethylsilane group. It is commonly used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromothiophen-3-yl)methoxydimethylsilane typically involves the reaction of 4-bromothiophen-3-ol with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
While specific industrial production methods for (4-bromothiophen-3-yl)methoxydimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-bromothiophen-3-yl)methoxydimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Scientific Research Applications
(4-bromothiophen-3-yl)methoxydimethylsilane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways involving thiophene derivatives.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of (4-bromothiophen-3-yl)methoxydimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom and the thiophene ring are key sites for chemical modifications, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-bromophenyl)methoxydimethylsilane
- (4-chlorothiophen-3-yl)methoxydimethylsilane
- (4-iodothiophen-3-yl)methoxydimethylsilane
Uniqueness
(4-bromothiophen-3-yl)methoxydimethylsilane is unique due to the presence of the bromothiophene moiety, which imparts specific reactivity and properties not found in its chlorinated or iodinated analogs. This uniqueness makes it valuable in certain synthetic applications and research studies .
Properties
IUPAC Name |
(4-bromothiophen-3-yl)methoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BrOSSi/c1-11(2,3)15(4,5)13-6-9-7-14-8-10(9)12/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBIVWIBPBKRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CSC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BrOSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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